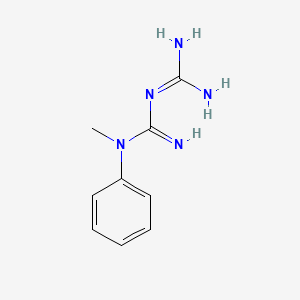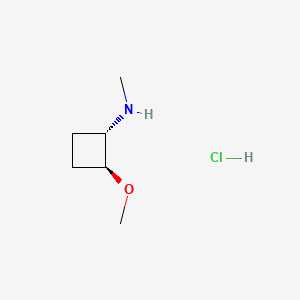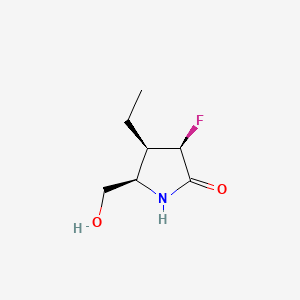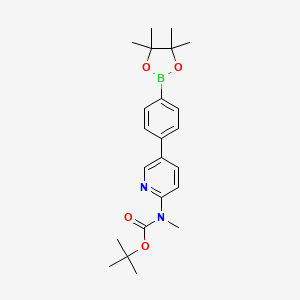![molecular formula C15H28BFN2O3Si B13912273 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that features a unique combination of fluorine, boron, and silicon atoms
准备方法
The synthesis of 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials to form the pyrazole ring structure.
Introduction of the fluorine atom: Fluorination is achieved using specific fluorinating agents under controlled conditions.
Attachment of the boron-containing group: The boron group is introduced through a reaction with a boronic acid or boronate ester.
Attachment of the trimethylsilane group: This step involves the reaction of the intermediate compound with a trimethylsilylating agent to introduce the trimethylsilane group.
Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using catalysts and specific reaction conditions to facilitate the process .
化学反应分析
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The boron-containing group allows the compound to participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other organic molecules.
科学研究应用
2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs and therapeutic agents.
Material Science: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Biological Studies: The compound is used in biological research to study the effects of fluorine and boron-containing compounds on biological systems.
作用机制
The mechanism of action of 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, while the boron-containing group allows it to participate in coupling reactions. The trimethylsilane group provides steric protection and influences the compound’s overall reactivity .
相似化合物的比较
Similar compounds to 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boron and fluorine groups but has a different core structure.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boron-containing compound with a different functional group arrangement.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound has a similar boron group but a different core structure and functional groups.
属性
分子式 |
C15H28BFN2O3Si |
|---|---|
分子量 |
342.29 g/mol |
IUPAC 名称 |
2-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H28BFN2O3Si/c1-14(2)15(3,4)22-16(21-14)12-10-19(18-13(12)17)11-20-8-9-23(5,6)7/h10H,8-9,11H2,1-7H3 |
InChI 键 |
CFERUWMOUIKQFQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)COCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


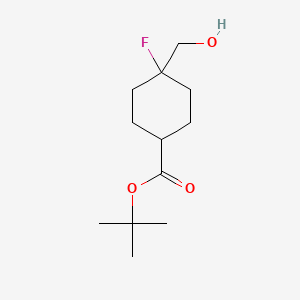
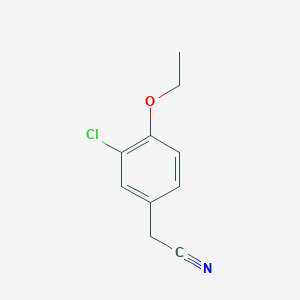
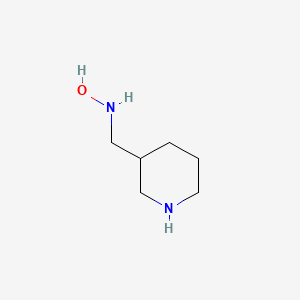
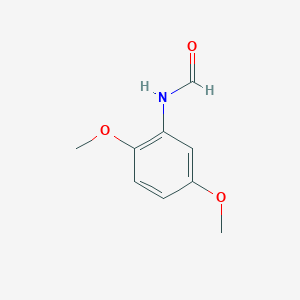
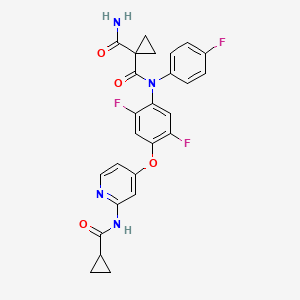
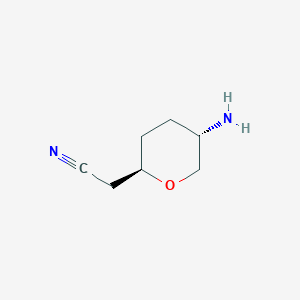
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)
